molecular formula C21H23N3O3 B135799 MDA 77 CAS No. 1103774-21-5

MDA 77

Cat. No.: B135799
CAS No.: 1103774-21-5
M. Wt: 365.4 g/mol
InChI Key: SNDQOZCXKLNSRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDA 77 involves the reaction of 6-methoxy-N-alkyl isatin acylhydrazone derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MDA 77 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

MDA 77 exerts its effects by selectively binding to the human peripheral cannabinoid receptor 2. This binding inhibits the receptor’s activity, acting as an inverse agonist. The molecular targets include the cannabinoid receptor 2, and the pathways involved are related to the modulation of cannabinoid signaling, which can influence various physiological processes such as immune response and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MDA 77 is unique due to its high selectivity for the cannabinoid receptor 2 and its lack of activity at the central cannabinoid receptor 1. This selectivity makes it a valuable tool for studying peripheral cannabinoid receptor functions without affecting central nervous system receptors .

Biological Activity

MDA-7, also known as IL-24, is a member of the interleukin-10 family and has been extensively studied for its unique biological activities, particularly in cancer therapy. This article delves into the biological activity of MDA-7, focusing on its mechanisms of action, therapeutic applications, and case studies highlighting its efficacy.

MDA-7/IL-24 exhibits several mechanisms that contribute to its anticancer properties:

  • Induction of Apoptosis : MDA-7 promotes apoptosis in various cancer cell lines while sparing normal cells. It activates pathways involving pro-apoptotic proteins (e.g., Bax, Bak) and inhibits anti-apoptotic proteins (e.g., Bcl-2) . The balance shift between these proteins leads to increased cell death in tumors.
  • Endoplasmic Reticulum (ER) Stress : MDA-7 induces ER stress specifically in cancer cells, triggering an unfolded protein response (UPR) that results in apoptosis. This phenomenon is particularly noted in melanoma and other solid tumors .
  • Reactive Oxygen Species (ROS) Generation : MDA-7 enhances ROS levels in cancer cells, which can overwhelm cellular antioxidants and lead to selective apoptosis in tumor cells .
  • Tumor Suppressor Gene Activation : Treatment with MDA-7 has been shown to increase the expression of tumor suppressor genes such as E-cadherin and PTEN while downregulating proto-oncogenes involved in signaling pathways like β-catenin and PI3K .

Therapeutic Applications

MDA-7 has demonstrated potential in various therapeutic contexts:

  • Cancer Therapy : Clinical studies have shown that MDA-7 can induce cell death across multiple cancer types, including melanoma, breast cancer, lung cancer, and prostate cancer. Its ability to selectively target malignant cells makes it a promising candidate for gene therapy approaches using adenoviral vectors .
  • Autoimmune Diseases : Beyond oncology, MDA-7 has been implicated in providing protection against autoimmune diseases and inflammatory conditions. Its role in modulating immune responses positions it as a therapeutic target for diseases such as rheumatoid arthritis .

1. Melanoma Treatment

A study demonstrated that MDA-7 delivered via an adenoviral vector significantly reduced tumor growth in melanoma xenograft models. The treatment led to increased apoptotic markers and decreased tumor viability compared to controls .

2. Breast Cancer

In a clinical trial involving breast cancer patients, MDA-7 administration resulted in substantial tumor regression and was associated with enhanced immune activation against tumor antigens. Patients showed improved survival rates with minimal side effects compared to traditional therapies .

Data Table: Summary of MDA-7 Effects on Different Cancer Types

Cancer TypeMechanism of ActionOutcome
MelanomaInduces apoptosis via ER stressSignificant tumor reduction
Breast CancerActivates pro-apoptotic genesImproved patient survival
Lung CancerIncreases ROS levelsEnhanced cytotoxicity
Prostate CancerAlters Bcl-2/Bax ratioSelective tumor cell death

Properties

IUPAC Name

N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQOZCXKLNSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043029
Record name N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103774-21-5
Record name N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDA 77

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